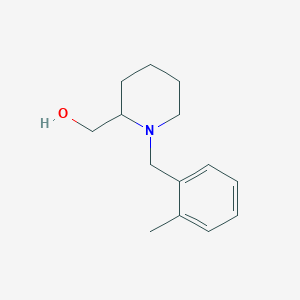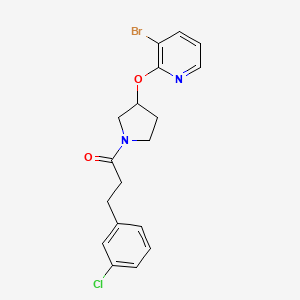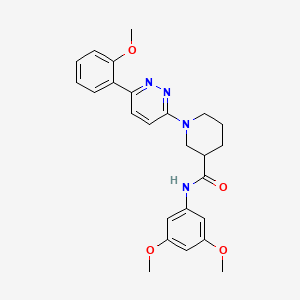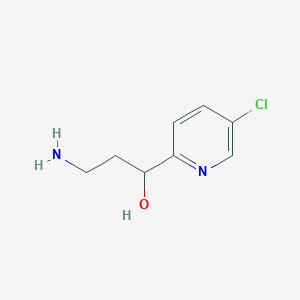![molecular formula C22H19NO7 B2864675 Dimethyl 2-(7-methoxybenzo[b]oxepine-4-carboxamido)terephthalate CAS No. 950335-81-6](/img/structure/B2864675.png)
Dimethyl 2-(7-methoxybenzo[b]oxepine-4-carboxamido)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Catalytic Activities in Aryl Chlorides Methoxycarbonylation : Research on palladium-complex catalysis, specifically using bis(di-tert-butylphosphinomethyl)benzene, shows effectiveness in methoxycarbonylation of activated aryl chlorides. This process can lead to the formation of compounds like dimethyl terephthalate under certain conditions, suggesting a pathway for synthesizing related aromatic esters (Jiménez-Rodríguez et al., 2005).
Antibacterial Bis-1,3,4-oxadiazoline Derivatives : The synthesis of bis-1,3,4-oxadiazoline derivatives from dimethyl terephthalate showcases the compound's utility in creating biologically active molecules. These derivatives exhibit antibacterial activity against S. aureus, highlighting the potential for developing new antimicrobial agents (Li, Dan, & Fu, 2008).
Material Science Applications
Development of Fluorescent Materials : Dimethyl-2,5-bis(4-methoxyphenylamino)terephthalate, a structurally similar compound, has been explored for creating water-soluble fluorescent materials. These materials exhibit significant aggregation-induced enhancement of emission, promising for applications in optical materials and sensors (Rakshit et al., 2020).
properties
IUPAC Name |
dimethyl 2-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c1-27-16-5-7-19-15(11-16)10-13(8-9-30-19)20(24)23-18-12-14(21(25)28-2)4-6-17(18)22(26)29-3/h4-12H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWGCVMYLHEDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(7-methoxybenzo[b]oxepine-4-carboxamido)terephthalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2864592.png)
![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2864597.png)

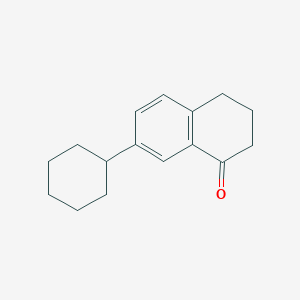
![(4-(Ethylsulfonyl)phenyl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2864601.png)
![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2864604.png)

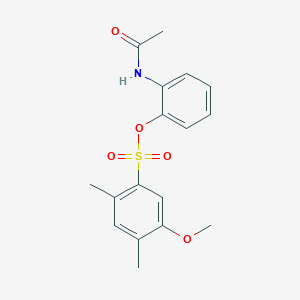
![2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2864608.png)
